REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH2:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH:10][C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
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Light petroleum
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 15 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by partitioning the solid between diluted Na2CO3 solution (10 ml saturated solution and 40 ml water) and AcOEt
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted two more times with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in the refrigerator (−20° C.)
|
Type
|
CUSTOM
|
Details
|
the resulting crystals were collected on a sintered glass funnel
|
Type
|
WASH
|
Details
|
washed with cold petrol ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |